(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid
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Description
(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid (CAS# 428482-36-4) is a useful research chemical . It has a molecular weight of 350.11 and a molecular formula of C11H11IO5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H11IO5 . The InChI representation of the molecule is InChI=1S/C11H11IO5/c1-2-16-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)15/h3-5H,2,6H2,1H3, (H,14,15) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 350.11, a molecular formula of C11H11IO5, and an InChI representation of InChI=1S/C11H11IO5/c1-2-16-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)15/h3-5H,2,6H2,1H3, (H,14,15) .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of 1,3,4-thiadiazole derivatives of a closely related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, which showed significant antimicrobial activities against several strains of microbes. This research highlights the potential of derivatives of phenoxyacetic acid compounds in the development of new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Metal Complexation Studies
Another investigation into metal phenoxyalkanoic acid interactions provided insights into the crystal structures of complexes formed by derivatives of phenoxyacetic acid. This study demonstrates the chemical versatility and the potential of these compounds in creating complex structures with metals, which could be relevant in various fields including catalysis and material science (O'reilly, Smith, Kennard, & Mak, 1987).
Anti-Mycobacterial Agents
Research has also been conducted on the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones to produce chalcones, which were then evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis. This demonstrates the compound's relevance in the search for new treatments against tuberculosis (Yar, Siddiqui, & Ali, 2006).
Pharmacokinetic Studies
While the direct application of "(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid" in pharmacokinetics was not found in the searched literature, related studies on the analysis of compounds like octaethylene glycol monodecyl ether in rat plasma indicate the importance of understanding how derivatives of phenoxyacetic acid and similar compounds behave in biological systems (Kim et al., 2017).
Chiral Auxiliary Compounds
The use of hydroxyphosphinylacetic acid as a chiral auxiliary compound for amines and alcohols signifies another dimension of research, where derivatives of phenoxyacetic acid contribute to the field of stereochemistry and enantioselective synthesis (Majewska, 2019).
Properties
IUPAC Name |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIBSQYOMMRGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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